(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Description
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS: 1330750-18-9) is a chiral pyrrolidine derivative with a pyridin-3-yl substituent at the 4-position and a carboxylic acid group at the 3-position, stabilized as a dihydrochloride salt. Key properties include:
- Molecular formula: C₁₀H₁₄Cl₂N₂O₂
- Molecular weight: 265.14 g/mol
- Purity: ≥95% (BLD Pharmatech Ltd., ).
The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmacological applications. Its synthesis and characterization are supported by BLD Pharmatech Ltd., a leader in chiral compound development .
Properties
IUPAC Name |
(3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJJVPPUGBZND-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl Group: This step often involves a substitution reaction where a pyridinyl group is introduced to the pyrrolidine ring.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure high purity and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations in Pyrrolidine-3-carboxylic Acid Derivatives
The following table compares the target compound with analogs differing in aryl/heteroaryl substituents and salt forms:
Physicochemical and Pharmacological Implications
- Aqueous Solubility : Dihydrochloride salts (target compound, methoxypyridinyl analog) exhibit superior solubility compared to free acids (e.g., 3-chlorophenyl analog) .
- Lipophilicity : Chlorophenyl and naphthalenyl analogs are more lipophilic, favoring membrane permeability but risking metabolic instability .
Biological Activity
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may influence its biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₄Cl₂N₂O₂
- Molecular Weight : 265.14 g/mol
- CAS Number : 1330750-18-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may exhibit inhibitory effects on bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria .
- Receptor Modulation : There is evidence suggesting that this compound may interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways. This interaction could have implications for mood disorders and other neurological conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound demonstrated effective inhibition against a range of bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antibacterial agents .
Neuropharmacological Studies
In neuropharmacological evaluations, this compound has been tested for its effects on neurotransmitter systems:
- Serotonin Reuptake Inhibition : Preliminary data suggest that the compound can inhibit serotonin reuptake, which may enhance serotonergic signaling and offer therapeutic benefits for depression and anxiety disorders .
- Dopaminergic Activity : The compound's structural similarity to known dopaminergic agents suggests potential activity in modulating dopamine levels, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against multidrug-resistant strains of E. coli. The results showed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics like ciprofloxacin.
Case Study 2: Neuropharmacology
In a preclinical model assessing the antidepressant-like effects of the compound, mice treated with this compound exhibited significant reductions in immobility time in the forced swim test compared to control groups. This suggests potential antidepressant properties warranting further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
